molecular formula C8H5N3 B8256678 4-Ethynylphenyl azide

4-Ethynylphenyl azide

Cat. No.: B8256678
M. Wt: 143.15 g/mol
InChI Key: FZPDUYFFDCHJCN-UHFFFAOYSA-N
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Description

4-Ethynylphenyl azide (C₈H₅N₃) is an organic azide compound highly valued in research for its role in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction . This reaction is renowned for its high efficiency, selectivity, and bio-orthogonality, enabling the reliable formation of stable 1,2,3-triazole linkages under mild conditions . Its primary research value lies in constructing sophisticated functional materials and conjugates. It is extensively used to build porous organic frameworks and polymers, such as conjugated microporous polymers (CMPs), which exhibit potential for gas adsorption (e.g., CO₂ and H₂) and catalysis . In surface science, derivatives like the electrografted 4-ethynylphenyl film are crucial for immobilizing biomolecules such as horseradish peroxidase (HRP) onto electrodes, facilitating direct electrochemistry and the development of highly sensitive biosensors . Furthermore, the 4-ethynylphenyl motif has been employed in pharmaceutical research to create triazole-containing hybrids for targeted drug delivery systems, as demonstrated in antiplasmodial agents . The molecule's structure, combining a reactive azide group with a rigid phenyl-acetylene backbone, makes it an indispensable building block for creating complex molecular architectures in materials science, nanotechnology, and bioconjugation . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-3-5-8(6-4-7)10-11-9/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPDUYFFDCHJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Reaction Mechanisms Governing 4 Ethynylphenyl Azide Transformations

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylphenyl Moieties

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne, such as the ethynylphenyl group, is a cornerstone of click chemistry. beilstein-journals.org This reaction proceeds under mild conditions, is tolerant of many functional groups, and provides the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. beilstein-journals.orgbeilstein-journals.org

The mechanism of CuAAC has been the subject of extensive investigation, with consensus pointing to a stepwise process rather than a concerted cycloaddition. beilstein-journals.orgnih.gov The catalytic cycle is initiated by the reaction between the copper(I) catalyst and the terminal alkyne of the ethynylphenyl moiety to form a copper(I) acetylide complex. nih.govacs.org This step is crucial as it significantly acidifies the terminal alkyne proton, facilitating its removal. nih.gov

Once the copper acetylide is formed, the azide coordinates to the copper center. nih.govnih.gov This brings the two reactive partners into proximity and activates them for the subsequent bond formation. nih.gov The reaction then proceeds through the formation of a six-membered copper metallacycle intermediate. nih.govresearchgate.net This step is considered the rate-determining step of the cycle. researchgate.net Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue. acs.org

Key Steps in the Proposed CuAAC Catalytic Cycle
StepDescriptionKey Species Involved
1Formation of Copper AcetylideCopper(I) catalyst, Terminal alkyne
2Azide CoordinationCopper(I) acetylide, Azide
3Cyclization (Rate-determining)Ternary copper/alkyne/azide complex
4Formation of Copper TriazolideSix-membered copper metallacycle
5Protonolysis & Product ReleaseCopper triazolide intermediate, Proton source

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism. nih.gov

The regioselectivity is established during the cyclization step. The coordination of the azide to the copper acetylide complex orients the reactants in a way that predisposes them to the formation of the 1,4-isomer. The initial carbon-nitrogen bond forms between the terminal nitrogen of the azide and the internal, copper-bound carbon of the alkyne, leading to the six-membered metallacycle intermediate that can only collapse to the 1,4-disubstituted triazole. nih.gov This mechanistic constraint prevents the formation of the 1,5-isomer, making CuAAC a powerful tool for the unambiguous synthesis of specifically substituted triazoles. rsc.orgresearchgate.net

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cycloalkyne without the need for a metal catalyst. jcmarot.com The reaction is driven by the release of ring strain in the cycloalkyne, which significantly lowers the activation energy of the cycloaddition. jcmarot.comnih.gov

The driving force for SPAAC is the high level of strain inherent in cyclic alkynes, particularly cyclooctynes. magtech.com.cn This strain deforms the alkyne from its ideal linear geometry, raising its ground-state energy and making it more reactive. nih.gov The transition state of the 1,3-dipolar cycloaddition is aromatic and stabilized by cyclic delocalization. thieme-connect.de The energy required to distort the cycloalkyne and the azide into this transition-state geometry is significantly lower compared to the reaction with a linear alkyne. nih.govnih.gov This reduction in the activation energy allows the reaction to proceed rapidly at ambient temperatures in the absence of a catalyst. nih.gov

The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the structure of the cycloalkyne. nih.govnih.gov Various generations of cyclooctynes have been developed to enhance reaction rates for applications that require fast kinetics. magtech.com.cn

Comparison of Second-Order Rate Constants for SPAAC Reactions
Cyclooctyne (B158145)AzideRate Constant (k) M⁻¹s⁻¹
BARACBenzyl azide>1
DIBOAzido-containing saccharidesFast (qualitative)
DIFOAzideHigh (qualitative)
BCNAromatic azides~8x faster than with DIBAC
m[9+1]CPPBenzyl azide9.6 x 10⁻³
[9+1]CPPBenzyl azide~2.2 x 10⁻³

Data compiled from various sources for illustrative purposes. magtech.com.cnnih.govnih.govnih.gov BARAC (biarylazacyclooctynone), DIBO (dibenzocyclooctynol), DIFO (difluorinated cyclooctyne), BCN (bicyclo[6.1.0]non-4-yne), CPP (cycloparaphenylene).

The reactivity of the cycloalkyne in SPAAC is directly correlated with the degree of molecular strain. thieme-connect.de Increasing the ring strain generally leads to an increase in the reaction rate. thieme-connect.de This principle has guided the design of more reactive cycloalkynes. Strategies to increase strain and reactivity include:

Decreasing Ring Size: Smaller cycloalkyne rings are more strained, but this can also lead to instability. thieme-connect.de

Annulation of Benzene (B151609) Rings: Fusing one or two benzene rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DIBO), increases strain and enhances reactivity by decreasing the distortion energy required to reach the transition state. nih.gov

Propargylic Fluorination: Introducing electron-withdrawing fluorine atoms adjacent to the alkyne, as in difluorinated cyclooctynes (DIFO), lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), which increases interaction energies in the transition state and accelerates the reaction. nih.gov

Computational tools like the distortion/interaction model are used to understand these effects. nih.govrsc.org The activation energy is dissected into two components: the distortion energy (energy needed to deform reactants into their transition state geometries) and the interaction energy (the favorable interaction between the deformed reactants). nih.gov Highly strained alkynes exhibit lower distortion energies, contributing to their enhanced reactivity in SPAAC. nih.gov

Mechanistic Studies of Other [3+2] Dipolar Cycloaddition Reactions Involving Aromatic Azides

While the reaction with alkynes is the most prominent transformation for compounds like 4-ethynylphenyl azide, the aromatic azide group can participate in [3+2] dipolar cycloadditions with other dipolarophiles. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided insight into these alternative pathways. researchgate.netnih.gov

For instance, the [3+2] cycloaddition of aromatic azides with electron-deficient alkenes, such as nitroolefins, has been investigated as a catalyst-free method for synthesizing 1,2,3-triazoles. researchgate.netnih.gov DFT calculations have shown that this reaction proceeds through a rate-limiting, asynchronous transition state. nih.gov Unlike the CuAAC reaction, these cycloadditions can show a high kinetic selectivity for the 1,5-regioisomer. researchgate.netnih.gov Distortion/interaction-activation strain analyses have revealed that the preference for the 1,5-adduct is dominated by intermolecular interaction terms and a less-distorted transition state for the major regioisomeric pathway. nih.gov

Furthermore, aromatic azides can be involved in tandem reaction sequences, such as a Diels-Alder reaction followed by an intramolecular [3+2] cycloaddition. nih.govresearchgate.net Computational studies of these complex transformations are crucial for elucidating the reaction mechanism, identifying the rate-determining step, and understanding how substituents influence reactivity and selectivity. nih.govresearchgate.net These studies show that the electronic nature of substituents on the aromatic azide and the dipolarophile can significantly alter the activation barriers of the cycloaddition step. nih.gov

Computational and Experimental Approaches to Reaction Pathways

The study of reaction pathways for this compound, particularly in cycloaddition reactions, leverages both theoretical calculations and laboratory experiments to map out the energetic landscapes of the transformations.

Computational Approaches:

Density Functional Theory (DFT) calculations are a primary tool for investigating the mechanisms of reactions involving this compound. These computational methods allow for the calculation of the geometries and energies of reactants, transition states, and products. nih.gov This information is used to construct a comprehensive reaction profile, where the energy barriers can be related to reaction rates through transition state theory. nih.gov For instance, in the context of 1,3-dipolar cycloadditions, computational studies can predict whether a reaction will proceed through a concerted or a stepwise mechanism.

Key insights from computational studies on related aryl azides include:

Transition State Geometries: Calculations can reveal the geometry of the transition state, indicating the degree of bond formation and breaking at this critical point in the reaction.

Activation Energies: The calculated activation energy provides a quantitative measure of the kinetic barrier of a reaction, allowing for the comparison of different potential pathways. For example, the high activation barrier for the thermal Huisgen 1,3-dipolar cycloaddition is responsible for its low reaction rate at ambient temperatures. organic-chemistry.org

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction pathway, which is crucial as solvent polarity can influence the stability of reactants, products, and transition states.

Experimental Approaches:

Experimental studies provide real-world data to validate and complement computational findings. Techniques such as real-time Fourier Transform Infrared (FTIR) spectroscopy are employed to monitor the kinetics of reactions involving azides. rsc.org This allows for the determination of reaction rates and the influence of various parameters on the reaction progress.

Key experimental findings for azide reactions include:

Kinetic Studies: By monitoring the disappearance of reactants and the appearance of products over time, the rate law and rate constants for the reaction can be determined. For instance, studies on photo-induced copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have shown near first-order kinetics with respect to copper and photoinitiator concentrations up to a certain threshold. rsc.org

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat generated during a reaction, providing thermodynamic data such as the enthalpy of reaction. researchgate.net

Product Analysis: The isolation and characterization of reaction products, including any isomers, provide crucial information about the regioselectivity and stereoselectivity of the reaction. For example, the uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles, while the copper-catalyzed version is highly selective for the 1,4-isomer. organic-chemistry.org

The synergy between computational and experimental approaches is essential for a complete understanding of the reaction mechanisms of this compound. Theoretical predictions can guide experimental design, while experimental results provide the necessary validation for computational models.

Substituent Effects on Reaction Kinetics and Selectivity

The electronic and steric properties of substituents on the phenyl ring of an aryl azide have a profound impact on the kinetics and selectivity of its reactions. In the case of this compound, the ethynyl (B1212043) group at the para position plays a significant role in modulating its reactivity.

Electronic Effects:

The electronic nature of a substituent can either accelerate or decelerate a reaction by stabilizing or destabilizing the transition state. The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the rates and equilibrium constants of reactions of aromatic compounds. pharmacy180.comwikipedia.org The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is characteristic of the reaction type and conditions.

For aryl azides, electron-withdrawing groups generally increase the rate of cycloaddition reactions. researchgate.net This is because they lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the alkyne. The ethynyl group is generally considered to be a weak electron-withdrawing group.

A study on the reduction of substituted phenyl azides by dithiothreitol (B142953) provided a Hammett plot that illustrates the effect of various substituents on the reaction rate. chempedia.info

Interactive Data Table: Hammett Substituent Constants (σ) for Selected Groups

Substituent (para)σ_p
-NO₂0.78
-CN0.66
-Br0.23
-H0.00
-CH₃-0.17
-OCH₃-0.27
-NH₂-0.66

This table presents standard Hammett constants for common para substituents to illustrate the electronic effect spectrum. The ethynyl group's effect would be context-dependent but is generally weakly electron-withdrawing.

Steric Effects:

Steric hindrance around the azide functional group can significantly impact the rate of a reaction by impeding the approach of the other reactant. researchgate.net While the linear ethynyl group at the para position in this compound does not impose significant steric hindrance on the azide group itself, substituents on the reacting partner or catalysts can introduce steric challenges.

Interestingly, some studies have shown that bulky groups ortho to the azide can, in certain contexts, enhance the reaction rate, a counterintuitive finding that highlights the complexity of steric effects. researchgate.net

Selectivity:

Substituent effects also play a crucial role in determining the regioselectivity of cycloaddition reactions. In the thermal Huisgen cycloaddition, the electronic nature of the substituents on both the azide and the alkyne can influence the ratio of the 1,4- and 1,5-regioisomers. organic-chemistry.org However, in catalyzed reactions like CuAAC, the catalyst often dictates the regioselectivity, leading predominantly to the 1,4-isomer regardless of the electronic properties of the substituents. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, selectively yields the 1,5-disubstituted triazole. nih.gov

Advanced Applications of 4 Ethynylphenyl Azide in Materials Science and Chemical Biology

Polymer Synthesis and Functionalization via Click Polymerization

The dual functionality of 4-ethynylphenyl azide (B81097) makes it an ideal monomer for click polymerization, a powerful strategy for the synthesis of well-defined polymers with diverse topologies and functionalities. This approach has been instrumental in the development of microporous organic polymers, hyperbranched conjugated polytriazoles, and conjugated polymers for electronic applications.

Construction of Microporous Organic Polymers (MOPs) and Nitrogen-Rich Frameworks

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area, permanent porosity, and excellent thermal and chemical stability. The incorporation of nitrogen-rich triazole rings, formed through the click reaction of azides and alkynes, can enhance the gas sorption properties of these materials, particularly for CO2.

4-Ethynylphenyl azide has been employed as a building block in the synthesis of MOPs. For instance, "click-based" porous organic polymers (POPs) have been synthesized from tetrahedral building blocks like tetrakis(4-ethynylphenyl)methane and tetrakis(4-azidophenyl)methane. northwestern.edu The resulting materials exhibit high surface areas, with a Brunauer–Emmett–Teller (BET) specific surface area of up to 1260 m²/g. northwestern.edu The formation of the triazole linkages contributes to the thermal and chemical stability of these polymers. northwestern.edu

The nitrogen atoms within the triazole rings of the framework act as basic sites, which can lead to enhanced adsorption of acidic gases like CO2. Studies on MOPs synthesized from tetraethynyl monomers have shown that the incorporation of nitrogen-functionalized pore surfaces can lead to good CO2-over-N2 selectivity. rsc.org For example, a triphenylamine-based polymer, TEPM-TPA, exhibited a BET surface area of up to 1072 m²/g and a CO2 uptake capacity of 2.41 mmol/g at 273 K. rsc.org

PolymerMonomersBET Surface Area (m²/g)CO2 Uptake (mmol/g at 273 K)Reference
POP C1–D1Tetrakis(4-ethynylphenyl)methane, Tetrakis(4-azidophenyl)methane1260- northwestern.edu
TEPM-TPATetrakis(4-ethynylphenyl)methane, 4,4'-Diiodotriphenylamine10722.41 rsc.org
TEPM-AzoTetrakis(4-ethynylphenyl)methane, 4,4'-Diiodoazobenzene-- rsc.org
TEPS-AzoTetrakis(4-ethynylphenyl)silane, 4,4'-Diiodoazobenzene-- rsc.org

Synthesis and Post-Functionalization of Hyperbranched Conjugated Polytriazoles

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups. The Cu(I)-catalyzed azide-alkyne click polymerization is a powerful tool for constructing functional polytriazoles with hyperbranched structures. acs.orgust.hk

A soluble ethynyl-capped hyperbranched conjugated polytriazole (hb-CPTA) with a weight-averaged molecular weight of 39,500 was synthesized in high yield (84.4%) through the click polymerization of a tetraphenylethene-containing diazide and a tetrayne. acs.orgust.hk The ethynyl (B1212043) groups on the periphery of this polymer allow for efficient post-functionalization through further azide-alkyne and thiol-yne click reactions. acs.orgust.hk These polymers exhibit high thermal stability, with a 5% weight loss occurring at temperatures above 340.0 °C, and a high char yield of 74.8% at 800 °C. acs.orgust.hk A key feature of these polymers is their aggregation-enhanced emission (AEE) properties. acs.orgresearchgate.net

The synthesis of end-capped hyperbranched polytriazoles (HBPTs) can also be achieved in a one-pot strategy via the Huisgen 1,3-dipolar cycloaddition of an AB2-type monomer containing one alkyne and two azide groups. nih.gov This is followed by functionalization with various end groups. nih.gov

PolymerMonomersMolecular Weight (Mw)Thermal Stability (5% weight loss)Key FeatureReference
hb-CPTA1,2-bis(4-azidophenyl)-1,2-diphenylethene, 1,1,2,2-tetrakis(4-ethynylphenyl)ethane39,500> 340.0 °CAggregation-Enhanced Emission acs.orgust.hk
hb-P1(m)1,1-Dialkyl-2,5-bis(4-ethynylphenyl)-3,4-diphenylsilolesUp to 2.5 x 10⁵-Aggregation-Induced Emission acs.org

Development of Conjugated Polymers for Organic Electronics Applications

Conjugated polymers are organic macromolecules with a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives them semiconducting properties. researchgate.netrsc.org These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netohiolink.edu

The introduction of triazole rings into the polymer backbone via click chemistry can influence the electronic properties and morphology of the resulting conjugated polymers. The design of donor-acceptor (D-A) conjugated polymers is a common strategy to tune their optical and electronic properties. nih.gov While direct examples of this compound in mainstream conjugated polymers for organic electronics are not as prevalent in the provided context, the principles of click polymerization are widely applied. The ability to create well-defined polymer structures with tunable properties is crucial for advancing the field of organic electronics. researchgate.net

Supramolecular Assembly and Coordination Chemistry

The unique chemical handles of this compound also make it a valuable component in the construction of ordered supramolecular systems and coordination networks, such as porphyrin-based assemblies and metal-organic frameworks.

Fabrication of Porphyrin-Based Supramolecular Systems and Networks

Porphyrins are macrocyclic compounds that play vital roles in biological systems, such as in photosynthesis and oxygen transport. rsc.org Their unique photophysical properties make them attractive building blocks for constructing artificial light-harvesting systems and functional materials. mdpi.comtue.nl

The click reaction provides a powerful method for conjugating porphyrins with other molecules to create complex supramolecular assemblies. nih.gov For example, the zinc(II) complex of 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin has been reacted with azide-terminated DNA oligonucleotides to form porphyrin-DNA conjugates. nih.gov Similarly, glucosylated porphyrins have been prepared by conjugating 2,3,4,6-tetra-O-acetyl-β-d-glucosyl-1-azide with ethynylphenyl-functionalized porphyrins. nih.gov

Hollow microporous porphyrinic-based organic networks have been prepared using an iron(III) complex of 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin and 1,4-diazidobenzene in a click chemistry approach templated by Cu2O nanocubes. nih.gov These examples highlight the utility of the azide-alkyne click reaction in creating functional porphyrin-based supramolecular systems. rsc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.com Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. jte.edu.vnnih.gov Coordination polymers are similar extended structures formed from metal ions and organic linkers. nih.govnih.gov

While the direct use of this compound as a primary linker in the initial synthesis of MOFs is less common, the azide and alkyne functionalities are widely used for the post-synthetic modification of MOFs. This allows for the introduction of new functional groups into the pores of a pre-synthesized MOF, thereby tailoring its properties for specific applications. For example, conjugated microporous polymers with azide groups have been synthesized and subsequently functionalized via alkyne click reactions. nih.gov

The azide group itself can also act as a ligand in coordination chemistry. Azide-based high-energy metal-organic frameworks have been synthesized, demonstrating the versatility of the azide functional group in the construction of diverse coordination networks. researchgate.net Mixed azide-carboxylate bridged manganese(II) clusters have also been incorporated into coordination polymers. nih.gov

Design Principles for Self-Assembling Molecular Architectures

The rational design of self-assembling molecular architectures utilizing this compound as a building block, or tecton, is governed by a subtle interplay of non-covalent interactions inherent to its structure. The aromatic core, coupled with the terminal ethynyl and azide functional groups, provides a versatile platform for programming molecular recognition and spontaneous organization into higher-order structures. The primary design principles revolve around leveraging these interactions to direct the geometry and stability of the resulting assemblies.

Key Non-Covalent Interactions:

π-π Stacking: The phenyl ring is a fundamental component that promotes π-π stacking interactions. These interactions are crucial for the formation of columnar or lamellar structures, where the aromatic cores arrange in a parallel or offset fashion. The electronic nature of the substituents—the electron-withdrawing azide and the π-system of the ethynyl group—influences the quadrupole moment of the aromatic ring, thereby modulating the strength and preferred geometry of these stacking interactions.

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the ethynyl group can act as a weak hydrogen bond donor (C–H···X) to an appropriate acceptor. More significantly, in co-assembly systems or upon reaction, the resulting triazole ring (from the azide-alkyne cycloaddition) contains nitrogen atoms that are effective hydrogen bond acceptors.

Dipole-Dipole and Quadrupole Interactions: The azide group (–N₃) possesses a significant dipole moment, contributing to directional intermolecular interactions. These dipole-dipole forces, along with the quadrupole moment of the phenyl ring, are critical in determining the packing arrangement of the molecules in the solid state or in ordered aggregates. Weak interactions involving the azide and alkyne groups have been noted to reinforce peptide self-assembly, indicating their potential to direct the arrangement of small molecules as well. researchgate.net

Halogen Bonding: In systems where halogenated analogues of this compound are used, halogen bonding can be introduced as a highly directional and tunable interaction to guide the self-assembly process.

Controlling Assembly through Molecular Design:

The predictability of self-assembly can be enhanced by modifying the core structure of this compound. For instance, the introduction of additional functional groups can promote specific, stronger interactions. In dipeptides containing 4-azidophenylalanine, the azide group's presence was found to be critical for the formation of ordered porous spherical structures, which did not form when only one azide was present in the dipeptide. nih.govbioforumconf.com This suggests that the number and spatial arrangement of these functional groups are crucial design parameters.

Furthermore, external stimuli can be used to control the assembly process. The azide group can serve as a photo-cross-linking agent. nih.govbioforumconf.com Upon irradiation with UV light, the azide can be converted into a highly reactive nitrene, which can then form covalent bonds with neighboring molecules, effectively "locking" the self-assembled structure and altering its mechanical properties. nih.gov This principle allows for the dynamic control and stabilization of the formed architectures.

The table below summarizes the key functional groups of this compound and their roles in directing self-assembly.

Functional GroupPrimary Role in Self-AssemblyInteraction Type
Phenyl RingCore structural motif for stackingπ-π Stacking, van der Waals
Ethynyl GroupDirectional interactions, reaction handleWeak Hydrogen Bonding (C-H donor), π-system interactions
Azide GroupDirectional interactions, reaction handle, photo-cross-linkingDipole-Dipole Interactions, Photo-activation

Surface Functionalization and Nanomaterial Modification

The bifunctional nature of this compound, featuring a reactive azide at one end and an ethynyl group at the other, makes it an exceptionally versatile molecule for the modification of surfaces and nanomaterials. Its ability to form stable covalent linkages through various chemical pathways allows for the precise engineering of interfacial properties.

Covalent Grafting onto Electrode Surfaces for Electrochemical Platforms

The covalent modification of electrode surfaces is a critical step in the development of advanced electrochemical sensors, catalysts, and electronic devices. The ethynylphenyl moiety, often derived from precursors like 4-ethynylphenyl diazonium salts, provides a robust method for attachment to carbon-based electrodes. This is typically achieved through the electrochemical reduction of the diazonium salt, which generates a highly reactive aryl radical that forms a stable covalent bond with the electrode surface.

Once the ethynylphenyl layer is in place, the terminal alkyne serves as a versatile anchor point for further functionalization via "click chemistry." Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for the efficient and specific attachment of molecules bearing an azide group. bioforumconf.com This two-step strategy—electrografting followed by click chemistry—enables the construction of complex, multilayered architectures on the electrode surface. For example, diphosphine ligands have been covalently tethered to azide-terminated glassy carbon electrodes through a CuAAC reaction with their ethynyl groups. bioforumconf.com

Direct anodic oxidation of the terminal ethynyl group itself has also been demonstrated as a method for covalently attaching ethynylphenyl-derivatized molecules, such as porphyrins and ferrocenes, to various electrode materials including glassy carbon, gold, and platinum. bohrium.comresearchgate.net This approach offers a more direct route to surface modification, where the ethynyl group is directly involved in the grafting process. researchgate.net

Surface Modification of Nanomaterials (e.g., Gold Nanoparticles, Carbon Nanotubes)

The functionalization of nanomaterials is essential for their application in fields ranging from biomedical imaging to catalysis. Aryl azides are valuable reagents for modifying the surfaces of various nanomaterials.

Gold Nanoparticles (AuNPs): The surface of gold nanoparticles can be readily functionalized with azide-terminated ligands. For example, silver nanoclusters have been synthesized with surface azide moieties, which were then shown to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions to introduce new functionality while retaining the nanocluster's core structure. acs.org This post-synthetic modification approach allows for the attachment of a wide range of molecules, including biomolecules and fluorescent dyes, to the nanoparticle surface. Perfluorophenylazides (PFPAs) have been highlighted as versatile coupling agents for such modifications, applicable to a wide range of material surfaces. rsc.orgnih.gov

Carbon Nanotubes (CNTs): The surfaces of carbon nanotubes can be functionalized using similar strategies. The covalent attachment of molecules containing azide or alkyne groups allows for subsequent modification using click chemistry. This enables the development of hybrid materials that combine the unique electronic and mechanical properties of CNTs with the specific functions of the attached molecules.

The table below provides examples of nanomaterial functionalization strategies involving aryl azides.

NanomaterialFunctionalization StrategySubsequent ReactionApplication
Silver NanoclustersIncorporation of azide-containing ligands during synthesisStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Introduction of new surface functionalities
General Material SurfacesAttachment of Perfluorophenylazide (PFPA) derivativesPhoto- or heat-activated couplingVersatile surface functionalization

Controlled Preparation of Mixed Organic Layers

The creation of mixed organic layers on surfaces allows for the fine-tuning of surface properties such as wettability, biocompatibility, and chemical reactivity. By co-adsorbing two or more different molecules, one of which is an azide-terminated species, a surface with a controlled density of reactive sites can be prepared.

This approach is particularly well-established for the formation of mixed self-assembled monolayers (SAMs) on gold surfaces using a mixture of an azide-terminated alkanethiol and a second, inert or differently functionalized, alkanethiol. The resulting mixed SAM presents a surface where the azide groups are spatially diluted by the second component. The density of these azide groups on the surface can be controlled by adjusting the ratio of the two thiols in the deposition solution.

These azide-functionalized mixed monolayers serve as a platform for the subsequent covalent attachment of other molecules via click chemistry. The reactivity of the surface-bound azides allows for rapid and quantitative reaction with terminal alkynes, even at low concentrations. This strategy has been used to immobilize electroactive species, such as ferrocene, onto the electrode surface, with the amount of immobilized species being directly related to the initial concentration of the azide in the mixed monolayer.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity in reactions like the Staudinger ligation and azide-alkyne cycloadditions. nih.govresearchgate.netsemanticscholar.org

Development of Azide-Based Bioorthogonal Chemical Probes

The development of chemical probes that can be used to study biomolecules in their native environment is a major goal of chemical biology. The azide group serves as a versatile "chemical handle" that can be incorporated into various biomolecules, including proteins, glycans, and lipids, through metabolic labeling or chemical synthesis. researchgate.net Once incorporated, the azide-tagged biomolecule can be selectively labeled with a probe molecule containing a complementary reactive group, such as a phosphine (for Staudinger ligation) or an alkyne (for azide-alkyne cycloaddition). nih.govresearchgate.netpku.edu.cn

Aryl azides, including derivatives of this compound, are key components in the design of these probes. The reactivity of the azide can be tuned by modifying the electronic properties of the aryl ring. For example, electron-withdrawing groups can enhance the reactivity of the azide in certain reactions. The dual functionality of this compound allows for its incorporation into more complex probe architectures, where the ethynyl group can be used for a separate ligation reaction or for attachment to a solid support.

The choice of the bioorthogonal reaction depends on the specific application. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is known for its high efficiency and regioselectivity, but the toxicity of the copper catalyst can be a concern for live-cell imaging. semanticscholar.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145), circumvents the need for a copper catalyst and is therefore more suitable for applications in living organisms. researchgate.netsemanticscholar.org The Staudinger ligation, one of the first bioorthogonal reactions to be developed, involves the reaction of an azide with a phosphine to form an aza-ylide, which is then trapped to form a stable amide bond. nih.govpku.edu.cn

The table below compares different azide-based bioorthogonal reactions used in the development of chemical probes.

ReactionReactive PartnerKey Features
Staudinger LigationTriarylphosphineForms a stable amide bond; relatively slow kinetics. nih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneHigh reaction rate and regioselectivity; requires a copper catalyst. nih.govsemanticscholar.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne)Metal-free ("click" reaction); suitable for live-cell applications. researchgate.netsemanticscholar.org

Applications in Metabolic Labeling and Live-Cell Imaging

Metabolic labeling is a powerful technique for visualizing dynamic cellular processes by introducing biocompatible tags into biomolecules. nih.gov This approach allows for the study of newly synthesized proteins, glycans, and lipids without the need for genetic manipulation. nih.govnih.gov The azide group of this compound can be used as a reactive handle for subsequent fluorescent labeling in live cells.

In a typical metabolic labeling experiment, cells are incubated with a bio-orthogonal reporter, such as an azide-tagged sugar or amino acid. nih.gov These tagged molecules are incorporated into cellular macromolecules through the cell's natural metabolic pathways. Subsequently, a fluorescent probe containing a reactive alkyne group can be introduced to specifically label the azide-modified biomolecules via click chemistry. This method has been successfully used for in vitro imaging and in vivo tracking of stem cells. nih.gov The low background and high specificity of this labeling strategy make it ideal for live-cell imaging applications. nih.govharvard.edu

While direct metabolic incorporation of this compound itself is not a primary application, its alkyne group is a crucial component for the detection of azide-labeled biomolecules. For instance, a fluorescent dye functionalized with this compound could be used to visualize cells that have been metabolically labeled with an azide-containing precursor.

Bioconjugation to Biomolecules (e.g., Proteins, Nucleic Acids) for Functional Studies

Bioconjugation, the process of linking molecules to biomolecules such as proteins and nucleic acids, is a cornerstone of chemical biology. nih.govnih.gov These techniques enable the attachment of probes for a variety of applications, including ligand discovery, disease diagnosis, and the study of molecular interactions. nih.gov The ethynyl group of this compound serves as a key functional group for its attachment to azide-modified biomolecules.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used bioconjugation reaction due to its high efficiency and specificity. researchgate.net This reaction allows for the covalent linkage of an alkyne-containing molecule, such as a derivative of this compound, to an azide-modified protein or nucleic acid. This strategy has been employed to label proteins, glycans, nucleic acids, and lipids. researchgate.net

For functional studies, a molecule with a specific property, such as a fluorophore or a drug molecule, can be first attached to this compound. This functionalized azide can then be conjugated to a target biomolecule containing an alkyne group. This approach allows for the site-specific modification of biomolecules, enabling detailed investigations into their function and localization within the cell.

Bioconjugation Strategy Reactive Groups Key Features Example Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne and AzideHigh efficiency, high specificity, requires copper catalystLabeling of azide-modified proteins with an alkyne-functionalized fluorescent dye
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne and AzideCopper-free, suitable for live-cell labelingAttaching probes to azide-labeled biomolecules in living organisms
Staudinger LigationAzide and PhosphineForms a stable amide bond, copper-freeConjugation of peptides to azide-containing scaffolds

Design and Synthesis of Molecular Probes for Bioimaging

The development of molecular probes with tailored photophysical properties is essential for advanced bioimaging applications. This compound can be incorporated into the structure of fluorescent dyes and other probes to enable their attachment to biological targets or to modulate their fluorescent properties.

Preparation of Fluorescent Azide- or Alkyne-Functionalized Dyes (e.g., BODIPY, Safirinium Derivatives)

Borondipyrromethene (BODIPY) dyes are a class of fluorophores known for their high fluorescence quantum yields and sharp emission spectra. researchgate.netnih.gov The introduction of an azide or alkyne group onto the BODIPY core allows for their use as fluorescent reporters in click chemistry-based labeling strategies. researchgate.net For instance, an azido-BODIPY compound can exhibit quenched fluorescence that is switched on upon reaction with an alkyne. researchgate.net This "turn-on" response is highly desirable for reducing background signal in imaging experiments.

The synthesis of such functionalized dyes often involves the modification of the BODIPY core structure. For example, a BODIPY derivative with a reactive site can be coupled with this compound to introduce the alkyne functionality. Alternatively, an azide group can be directly incorporated into the dye structure. These functionalized dyes can then be used to label azide- or alkyne-modified biomolecules in cells.

Dye Class Functionalization Key Photophysical Property Application
BODIPYAzide or AlkyneHigh quantum yield, sharp emissionFluorescent labeling via click chemistry
SafiriniumAzide or AlkyneLong-wavelength emissionNear-infrared imaging
CoumarinAzideFluorogenic response upon reaction"Turn-on" fluorescent probes

Integration into Heteroacene-Based Amphiphiles for Nanoparticles

Heteroacenes are a class of polycyclic aromatic compounds with interesting electronic and photophysical properties. frontiersin.orgnih.gov When incorporated into amphiphilic structures, they can self-assemble into nanoparticles (NPs) in aqueous media. frontiersin.orgnih.gov These nanoparticles can serve as scaffolds for the development of bioimaging probes. frontiersin.orgusm.edu

The azide-alkyne Huisgen cycloaddition is a key reaction for the synthesis of such heteroacene-based amphiphiles. frontiersin.orgnih.gov For example, a hydrophobic heteroacene core can be functionalized with an alkyne group, and a hydrophilic dendritic wedge can be functionalized with an azide. The subsequent click reaction between these two components yields an amphiphilic molecule that can self-assemble into nanoparticles. frontiersin.orgnih.gov The resulting nanoparticles can encapsulate the heteroacene dye in their core, leading to bright and stable fluorescent probes for bioimaging. frontiersin.orgusm.edu this compound can be utilized in the synthesis of the alkyne-functionalized heteroacene component.

Development of Ratiometric Fluorescent Probes

Ratiometric fluorescent probes are designed to exhibit a change in the ratio of fluorescence intensity at two different wavelengths in response to a specific analyte or environmental change. nih.govnih.govresearchgate.net This ratiometric response allows for more accurate and quantitative measurements by minimizing the effects of probe concentration, photobleaching, and instrumental variations. nih.gov

Advanced Spectroscopic and Diffraction Characterization of Products Derived from 4 Ethynylphenyl Azide Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For derivatives of 4-ethynylphenyl azide (B81097), particularly the triazole products from azide-alkyne cycloaddition reactions, NMR is indispensable.

The formation of a 1,2,3-triazole ring from the reaction of 4-ethynylphenyl azide with an alkyne is readily confirmed by ¹H and ¹³C NMR spectroscopy. The spectra provide distinct signatures that not only verify the cycloaddition but also allow for the differentiation between the resulting 1,4- and 1,5-regioisomers.

In ¹H NMR spectra, the most telling signal is that of the triazole proton (C5-H). For 1,4-disubstituted 1,2,3-triazoles, this proton typically appears as a sharp singlet in the downfield region, generally between δ 7.5 and 8.5 ppm. The specific chemical shift is influenced by the electronic nature of the substituents on the triazole ring and the phenyl ring. The disappearance of the characteristic singlet for the terminal alkyne proton of this compound (typically around δ 3.1 ppm) provides further evidence of the reaction's completion.

¹³C NMR spectroscopy is equally informative. The formation of the triazole ring is confirmed by the appearance of two new signals corresponding to the triazole ring carbons (C4 and C5). For 1,4-disubstituted triazoles, the signal for the substituted C4 carbon typically appears in the range of δ 140–150 ppm, while the C5 carbon (bearing the proton) resonates further upfield, typically between δ 120–130 ppm. The regiochemistry of the cycloaddition can often be determined by analyzing the chemical shifts and coupling constants. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are known to be highly regioselective, yielding predominantly the 1,4-disubstituted product.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted Triazoles Derived from Phenyl Azides and Alkynes.
NucleusFunctional GroupTypical Chemical Shift Range (ppm)Notes
¹HTriazole C5-H7.5 - 8.5Appears as a singlet; position is sensitive to substituents.
¹³CTriazole C4140 - 150Quaternary carbon, substituted.
¹³CTriazole C5120 - 130Carbon bearing the triazole proton.

For more complex structures such as polymers and biomolecular conjugates derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms and their attached protons, providing a powerful tool for assigning resonances in both ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between different structural motifs, such as linking the phenyl ring protons to the triazole carbons, which can definitively confirm the regiochemistry of triazole formation.

Solid-State NMR (ssNMR): For insoluble polymers or solid-state materials, ssNMR is an invaluable tool. It provides information on the structure, dynamics, and phase behavior of polymers in their solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the sensitivity of low-abundance nuclei like ¹³C, allowing for the characterization of the polymer backbone and side chains.

These advanced techniques are critical for characterizing the complex architectures that can be synthesized using this compound as a building block, ensuring the intended structures have been formed.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are exceptionally useful for monitoring the progress of reactions involving this compound.

The conversion of this compound via cycloaddition is readily monitored by IR spectroscopy. The starting material exhibits two very strong and characteristic stretching vibrations:

The azide (–N₃) asymmetric stretch , which appears as a sharp, intense band in the region of 2100–2150 cm⁻¹ .

The terminal alkyne (–C≡C–H) C-H stretch , a sharp band typically found around 3300 cm⁻¹ .

The alkyne C≡C stretch , which is weaker and appears around 2100-2140 cm⁻¹ .

As the "click" reaction proceeds, the intensities of these bands decrease, eventually disappearing upon full conversion of the starting materials. Concurrently, new bands associated with the formation of the 1,2,3-triazole ring emerge. While the specific positions can vary with substitution, characteristic triazole ring vibrations, including C-N and N-N stretching modes, typically appear in the 900–1500 cm⁻¹ region. The appearance of a C-H bending mode for the triazole proton can also be observed.

Table 2: Characteristic IR Frequencies (cm⁻¹) for Functional Groups in this compound Reactions.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Observation
Azide (-N₃)Asymmetric Stretch2100 - 2150Strong, sharp. Disappears during reaction.
Terminal Alkyne (-C≡C-H)C-H Stretch~3300Sharp. Disappears during reaction.
Alkyne (-C≡C-)C≡C Stretch2100 - 2140Weak to medium. Disappears during reaction.
1,2,3-Triazole RingRing Vibrations (C-N, N-N)900 - 1500Multiple bands. Appear upon product formation.

Raman spectroscopy offers complementary information. While the azide stretch is also Raman active, the alkyne C≡C stretch often gives a stronger Raman signal than its IR counterpart. However, the triazole ring itself is generally not strongly Raman active.

When this compound is incorporated into π-conjugated systems, vibrational spectroscopy can offer insights into how the electronic structure is perturbed by the chemical transformation. The formation of the triazole ring can alter the extent of conjugation in a molecule. These changes can manifest as shifts in the vibrational frequencies of the aromatic C=C stretching bands (typically 1450–1600 cm⁻¹) and other skeletal modes. For instance, if the triazole formation extends or disrupts the π-system, corresponding shifts in these characteristic bands will be observed in both IR and Raman spectra, providing information on the electronic communication within the newly formed molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the reaction products of this compound and for obtaining structural information through the analysis of fragmentation patterns.

For products derived from this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. These methods typically generate the protonated molecule [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight with high accuracy. This is a crucial step in confirming the successful formation of the desired product.

Analysis of the fragmentation patterns produced by techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information. Aryl azides themselves have characteristic fragmentation patterns. A common fragmentation pathway for the molecular ion of an aryl azide is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da, to form a nitrene radical cation.

For the triazole products, the fragmentation is more complex. Common fragmentation pathways can include cleavage of the substituents from the triazole ring, as well as fragmentation of the heterocyclic ring itself. The specific fragmentation pattern can help to confirm the identity of the substituents and their points of attachment.

Table 3: Common Fragments Observed in Mass Spectrometry of Aryl Azides and Triazole Derivatives.
Precursor TypeFragmentation ProcessNeutral Lossm/z of Neutral Loss (Da)Notes
Aryl Azide (M)Loss of NitrogenN₂28A characteristic fragmentation for azides.
Triazole Derivative (M)Loss of SubstituentR•VariableCleavage of bonds alpha to the triazole ring.
Triazole Derivative (M)Ring FragmentationHCN, N₂27, 28Complex rearrangements and cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of products from reactions involving this compound. This technique provides extremely accurate mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions.

In the study of reactions involving aryl azides, HRMS has been used to confirm the formation of expected products and to identify unforeseen side products. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common application for this compound, HRMS is used to verify the formation of the desired 1,2,3-triazole products. The precise mass measurement allows for the differentiation between isomers and confirms the elemental formula of the synthesized compounds.

For example, in the synthesis of 1,2,3-triazoles with a difluoro(phenylsulfonyl)methyl substitution, HRMS (ESI+) was used to confirm the formation of the product 4-Cyclopentyl-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole with a calculated m/z of 328.0926 for [M+H]⁺, which was in excellent agreement with the found value of 328.0926. acs.org This level of precision is critical for validating the outcome of a chemical reaction and ensuring the purity of the product.

The fragmentation patterns observed in the mass spectra of aryl azides can also provide valuable structural information. While a "normal" fragmentation pattern has been described for many substituted phenyl azides, the presence of different functional groups can significantly alter these patterns, providing insights into the substituent's effect on the molecule's stability and fragmentation pathways. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product of this compound

ParameterValue
Calculated m/z 328.0926
Observed m/z 328.0926
Mass Error (ppm) 0
Ion Formula C₁₄H₁₆F₂N₃O₂S
Ion Species [M+H]⁺

Characterization of Oligomeric and Polymeric Species

Reactions involving this compound can lead to the formation of oligomers and polymers, particularly through step-growth polymerization via azide-alkyne cycloaddition. The characterization of these macromolecules is essential to understand their properties and potential applications. Techniques such as gel permeation chromatography (GPC) are often used to determine the molecular weight distribution of these polymers.

In some cases, unexpected low-molecular-weight species can be observed in polymerization reactions. For instance, in cyclization reactions performed in tetrahydrofuran (B95107) (THF), oligomeric chains of poly(THF) were identified as a low-molecular-weight byproduct. mdpi.com This highlights the importance of thorough characterization to distinguish between the desired polymeric product and solvent-derived artifacts.

For polymer-drug conjugates synthesized via strain-promoted azide-alkyne cycloaddition, this method allows for the rapid synthesis of high molecular weight polymers with narrow molecular weight distributions. nih.gov The characterization of these polymeric species is crucial for their application in drug delivery.

Furthermore, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has proven to be a valuable tool for the characterization of polymers containing azide groups. researchgate.net This technique can provide information on the end-group masses and evidence of metastable ions, which is crucial for understanding the polymer structure and fragmentation behavior. researchgate.net

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are paramount for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about molecular geometry and packing.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

For example, the molecular structure of a palladium (II) complex was determined by single-crystal X-ray diffraction, revealing a slightly distorted square-planar geometry around the palladium atom. researchgate.net Similarly, the crystal structure of azidotriphenylsilane (B1618679) has been determined, providing insights into the covalent bond between the silicon and the azide group. researchgate.net This level of detail is crucial for understanding the steric and electronic properties of the molecule, which in turn dictate its reactivity and physical properties.

Table 2: Representative Crystallographic Data from a Single-Crystal X-ray Diffraction Study

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Z 4
Calculated Density (mg/m³) 1.573

Note: The data in this table is illustrative and based on a representative crystal structure analysis. mdpi.com

Powder X-ray Diffraction for Materials Characterization

When single crystals are not available, powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials. researchgate.netnih.gov It is particularly useful for analyzing polycrystalline powders, which are often the form of products obtained from synthetic reactions. PXRD patterns provide a fingerprint of the crystalline phases present in a sample, allowing for phase identification, determination of lattice parameters, and assessment of sample purity.

In the context of materials derived from this compound, such as metal-organic frameworks (MOFs) or polymers, PXRD is essential for confirming the formation of the desired crystalline structure. nih.gov For instance, the structure and dehydration behavior of palygorskite, a natural clay mineral, have been studied using synchrotron powder X-ray diffraction, demonstrating the power of this technique in characterizing complex materials. arizona.edu Advances in high-throughput synchrotron X-ray powder diffraction are further enhancing the capabilities of this technique for the structural analysis of a wide range of materials, including pharmaceuticals. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are key techniques for probing the electronic structure and photophysical properties of molecules. These methods are particularly informative for compounds containing conjugated π-systems, which are often formed in reactions involving this compound.

Characterization of Conjugated Systems and Fluorescent Probes

The reaction of this compound, for example through click chemistry, can lead to the formation of extended conjugated systems. dntb.gov.ua UV-Visible absorption spectroscopy is used to study the electronic transitions within these systems. rutgers.edulumenlearning.com The wavelength of maximum absorbance (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org An increase in the extent of conjugation typically leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the λmax. youtube.comshimadzu.com

Fluorescence spectroscopy provides complementary information about the emissive properties of these molecules. Many products derived from this compound, particularly those forming triazoles, can exhibit fluorescence. The efficiency of this fluorescence, quantified by the fluorescence quantum yield (Φf), and the emission wavelength are sensitive to the molecular structure and the local environment.

A notable application is in the development of fluorogenic probes. In some cases, a non-fluorescent or weakly fluorescent azide-containing molecule can be converted into a highly fluorescent product upon reaction. For example, a strong increase in fluorescence was observed upon the conversion of a cyclooctyne (B158145) probe to its corresponding triazole product after reacting with an azide. nih.gov This "turn-on" fluorescence response is highly desirable for sensing and imaging applications. The photophysical properties of such probes, including their absorption and emission spectra and quantum yields, are thoroughly characterized to assess their performance. nih.gov

Table 3: Photophysical Properties of a Fluorogenic Probe Before and After Reaction with an Azide

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)
Fl-DIBO (Probe)4205740.002
Triazole Product3704910.119

Data adapted from a study on a fluorogenic probe for the catalyst-free detection of azide-tagged molecules. nih.gov

Monitoring Reaction Progress and Self-Assembly Phenomena

The ability to monitor chemical reactions and subsequent self-assembly processes in real-time is crucial for understanding reaction kinetics, optimizing conditions, and controlling the formation of desired supramolecular structures. For products derived from this compound, various advanced spectroscopic and diffraction techniques provide invaluable insights into both the covalent bond formation during polymerization or cycloaddition reactions and the non-covalent interactions that drive self-assembly. In-situ monitoring, in particular, allows for the direct observation of species as they evolve, providing a dynamic picture of the chemical system.

Key spectroscopic methods for tracking the progress of reactions involving this compound include Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. The distinct vibrational stretch of the azide functional group provides a convenient handle for FT-IR analysis. This peak, typically observed around 2100 cm⁻¹, diminishes as the reaction proceeds, allowing for a straightforward quantification of reactant consumption over time. This technique is particularly powerful for in-situ monitoring of click reactions, enabling the determination of reaction kinetics and mechanistic insights.

NMR spectroscopy offers another powerful tool for real-time reaction monitoring. ¹H NMR can track the disappearance of the ethynyl (B1212043) proton signal and the appearance of new signals corresponding to the triazole ring protons in a click reaction. Time-domain ¹H NMR has also proven effective in monitoring polymerization reactions by observing changes in the mobility of protons as liquid monomers are converted into solid polymers.

The self-assembly of polymeric or oligomeric products derived from this compound can be effectively monitored using UV-Vis spectroscopy. The formation of extended conjugated systems or the aggregation of chromophoric units during self-assembly often leads to noticeable changes in the UV-Vis absorption spectrum, such as a red-shift (bathochromic shift) or an increase in absorbance. This is particularly useful in studying the layer-by-layer (LbL) assembly of thin films.

The following data tables present hypothetical yet representative findings from the application of these techniques to monitor reactions and self-assembly involving this compound.

Interactive Data Table: In-situ FT-IR Monitoring of a Click Reaction

This table illustrates the typical data obtained from monitoring the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound with a suitable alkyne partner. The decay of the integrated intensity of the azide peak is used to calculate the reaction conversion.

Reaction Time (minutes)Integrated Azide Peak Intensity (Arbitrary Units)Conversion (%)
01.000
100.7525
200.5050
300.2575
400.1090
500.0595
60<0.01>99

Interactive Data Table: ¹H NMR Monitoring of Polymerization

This table shows representative changes in the ¹H NMR spectrum during the polymerization of this compound. The disappearance of the ethynyl proton signal and the broadening of aromatic signals are indicative of polymer formation.

Reaction Time (hours)Ethynyl Proton IntegralAromatic Proton SignalPolymer Yield (%)
01.00 (sharp singlet)Sharp multiplets0
10.60 (sharp singlet)Broadening multiplets40
20.25 (sharp singlet)Broad signals75
30.05 (sharp singlet)Very broad signals95
4Not detectableVery broad signals>99

Interactive Data Table: UV-Vis Monitoring of Layer-by-Layer Self-Assembly

This table demonstrates the use of UV-Vis spectroscopy to monitor the deposition of a polymer derived from this compound in a layer-by-layer fashion. The linear increase in absorbance at a specific wavelength (λmax) indicates a consistent and controlled film growth.

Number of Deposited LayersAbsorbance at λmax (e.g., 350 nm)
10.05
20.10
30.15
40.20
50.25
100.50
150.75
201.00

Theoretical and Computational Investigations of 4 Ethynylphenyl Azide Reactivity and Derivatives

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, such as the cycloaddition reactions characteristic of 4-ethynylphenyl azide (B81097). DFT calculations allow for the detailed examination of potential energy surfaces, helping to identify transition states and intermediates and to determine the kinetic and thermodynamic feasibility of different reaction pathways.

The azide-alkyne cycloaddition, a key reaction of 4-ethynylphenyl azide, can proceed through various pathways, including thermal and metal-catalyzed routes. DFT studies are crucial for elucidating the mechanisms of these "click" reactions. nih.govresearchgate.netrcsi.com By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for the reaction can be constructed.

DFT can also predict the regioselectivity of the reaction. For instance, the CuAAC reaction involving terminal alkynes, such as the ethynyl (B1212043) group in this compound, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. alliedacademies.org DFT models rationalize this by showing that the transition state leading to the 1,4-isomer is energetically more favorable than the one leading to the 1,5-isomer. researchgate.net Similar DFT investigations have been applied to other metal-catalyzed systems, such as those using Ruthenium (Ru), which favor the formation of the 1,5-regioisomer. alliedacademies.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Activation Energies for Azide-Alkyne Cycloaddition Pathways

Reaction PathwayCatalystTypical Activation Energy (ΔE‡) Range (kcal/mol)Predominant Regioisomer
Thermal Huisgen CycloadditionNone20 - 30Mixture of 1,4 and 1,5
Copper-Catalyzed (CuAAC)Cu(I)10 - 181,4-disubstituted
Ruthenium-Catalyzed (RuAAC)Ru(II)12 - 201,5-disubstituted
Silver-Catalyzed (AgAAC)Ag(I)15 - 251,4-disubstituted

The reactivity of this compound can be modulated by introducing substituents on the phenyl ring. DFT calculations and related computational approaches provide a quantitative framework for understanding these electronic effects. The seminal work by Sustmann correlated reaction rates with the frontier molecular orbital (FMO) energies of the reactants. nih.govresearchgate.net According to FMO theory, the rate of a 1,3-dipolar cycloaddition is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov

Substituents on the phenyl azide ring alter its HOMO and LUMO energies. nih.gov

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), raise the energy of the azide's HOMO. This leads to a smaller HOMO(azide)-LUMO(alkyne) gap, accelerating reactions with electron-poor alkynes.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), lower the energy of the azide's LUMO. This results in a smaller LUMO(azide)-HOMO(alkyne) gap, enhancing reactivity towards electron-rich alkynes. nih.gov

These substituent effects can be quantified using Hammett-Taft parameters (σ), which describe the inductive/field (σF) and resonance (σR) effects of a substituent. researchgate.netnih.gov Studies on substituted phenols and benzoic acids have shown that the azide group itself acts as an inductively withdrawing group, while its resonance effect can be "chameleonic," meaning it can act as either a π-donor or acceptor depending on the electronic demand of the rest of the molecule. researchgate.netnih.gov DFT calculations can accurately predict these parameters and correlate them with reaction kinetics, providing a predictive tool for designing azides with tailored reactivity. researchgate.net

Table 2: Hammett Parameters for Common Substituents and Their Predicted Effect on Phenyl Azide Reactivity

Substituent (at para-position)Inductive/Field Effect (σF)Resonance Effect (σR)Overall Effect on Reactivity with Electron-Rich Alkynes
-NO₂ (Nitro)+0.65+0.15Strong Increase
-CN (Cyano)+0.51+0.08Increase
-Cl (Chloro)+0.42-0.16Moderate Increase
-H (Hydrogen)0.000.00Baseline
-CH₃ (Methyl)-0.05-0.11Decrease
-OCH₃ (Methoxy)+0.29-0.42Strong Decrease

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Supramolecular Interactions

While DFT is excellent for studying the details of a chemical reaction, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net For derivatives of this compound, particularly the 1,2,3-triazoles formed via click chemistry, MD simulations are invaluable for understanding their conformational flexibility and how they interact with other molecules or biological systems. nih.gov

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to visualize molecular motion and calculate thermodynamic properties. researchgate.net This approach can be used to:

Explore Conformational Landscapes: The triazole products can adopt various conformations due to the rotation of single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations that are likely to be populated under physiological conditions. nih.gov

Analyze Supramolecular Interactions: When a triazole derivative is designed as a drug candidate or a molecular probe, its interaction with a biological target (e.g., a protein's active site) is critical. MD simulations can model the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-stacking—that govern the binding of the ligand to its receptor. nih.govijnc.ir These simulations provide insights into the stability of the ligand-receptor complex and can help rationalize binding affinities observed experimentally. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Derived Compounds

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key technique within this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com

For a library of compounds derived from this compound, a QSAR study would proceed as follows:

Data Set Generation: A series of triazole derivatives is synthesized, and their biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target is measured.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including constitutional, topological, electrostatic, and quantum mechanical features. frontiersin.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find a mathematical equation that best relates a subset of the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using external datasets or cross-validation techniques to ensure it is not just a statistical artifact. mdpi.com

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This in silico screening significantly reduces the time and cost associated with drug discovery. nih.gov

Table 3: Common Classes of Molecular Descriptors Used in QSAR Studies

Descriptor ClassDescriptionExamples
Constitutional Based on the molecular formula and atom counts.Molecular Weight, Number of Rings, Number of H-bond donors
Topological Describe atomic connectivity and molecular shape in 2D.Wiener Index, Kier & Hall Connectivity Indices
Geometric (3D) Based on the 3D coordinates of the atoms.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia
Electrostatic Describe the charge distribution within the molecule.Dipole Moment, Partial Atomic Charges
Quantum Mechanical Derived from quantum chemical calculations (e.g., DFT).HOMO/LUMO Energies, Molar Refractivity, Polarizability
Hydrophobic Describe the molecule's lipophilicity.LogP (Octanol-Water Partition Coefficient)

Q & A

Q. What are the primary synthetic routes for 4-ethynylphenyl azide, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or diazo transfer reactions. For example, azide groups can be introduced to an ethynylphenyl backbone using sodium azide under controlled conditions. Purity validation involves:
  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., disappearance of precursor peaks and appearance of azide-related signals).
  • Infrared (IR) Spectroscopy : Monitoring the azide asymmetric stretch at ~2100 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect side products.
  • Melting Point Analysis : For crystalline derivatives.

Q. How is this compound utilized in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

  • Methodological Answer : this compound serves as a key reactant in CuAAC, forming stable triazole linkages. Standard protocols include:
  • Catalyst Optimization : Use 1–5 mol% Cu(I) salts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) or aqueous mixtures improve reaction rates.
  • Kinetic Monitoring : Track azide consumption via IR or thin-layer chromatography (TLC).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential irritancy and explosive risks of azides.
  • Waste Disposal : Quench residual azides with sodium nitrite or cerium(IV) oxide before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in CuAAC reaction efficiency with this compound across different catalytic systems?

  • Methodological Answer : Inconsistent reaction yields may arise from:
  • Catalyst Poisoning : Trace oxygen or thiols can deactivate Cu(I). Use degassed solvents and inert atmospheres .
  • Steric Effects : Bulky substituents on the azide or alkyne partner hinder cycloaddition. Computational modeling (DFT) predicts steric constraints .
  • Solvent Polarity : Low-polarity solvents reduce Cu(I) solubility. Optimize solvent mixtures (e.g., tert-butanol/water) .

Q. What strategies enable the integration of this compound into hybrid luminescent polymers without quenching emission?

  • Methodological Answer :
  • Ligand Design : Attach this compound to Re(I) or Pt(II) complexes with diimine ligands to maintain metal-to-ligand charge transfer (MLCT) emission .
  • Copolymerization : Use CuAAC to graft azide-functionalized polysiloxanes with ethynyl-metal complexes, ensuring spatial separation of luminescent centers .
  • Photophysical Validation : Compare emission spectra (λem) and quantum yields before/after conjugation to assess quenching effects.

Q. How can researchers address side reactions during this compound functionalization of mesoporous silica?

  • Methodological Answer :
  • Surface Pretreatment : Silanize silica with azidopropyl groups to enhance azide-alkyne coupling efficiency .
  • Click Reaction Monitoring : Use IR to confirm azide peak disappearance (~2095 cm⁻¹) and triazole formation .
  • Post-Functionalization Analysis : Conduct BET surface area measurements and XPS to verify pore integrity and ligand attachment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.